molecular formula C16H18O4S B486253 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate CAS No. 433967-38-5

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B486253
CAS No.: 433967-38-5
M. Wt: 306.4g/mol
InChI Key: ITQFUTSSCAKQSW-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O4S It is a derivative of benzenesulfonic acid, where the sulfonate group is esterified with 3,5-dimethylphenyl and 2-methoxy-5-methylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate typically involves the esterification of benzenesulfonic acid derivatives. One common method is the reaction of 3,5-dimethylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl benzenesulfonate
  • 2-Methoxy-5-methylbenzenesulfonate
  • 3,5-Dimethylphenyl 4-methoxybenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the presence of both 3,5-dimethylphenyl and 2-methoxy-5-methylbenzene groups. This dual substitution pattern provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,5-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11-5-6-15(19-4)16(10-11)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFUTSSCAKQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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